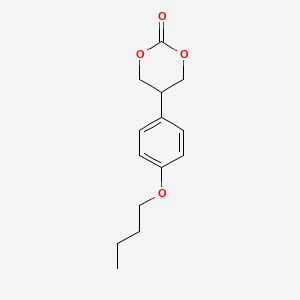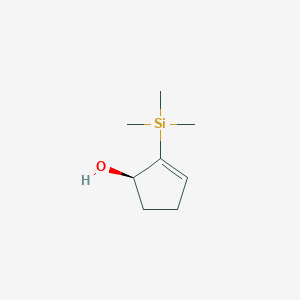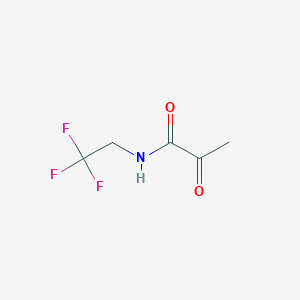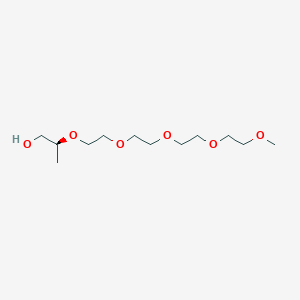
3-(Docosyloxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Docosyloxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride is a quaternary ammonium compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Docosyloxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Preparation of the Intermediate: The docosyloxy group is introduced to the intermediate compound through an etherification reaction.
Quaternization: The intermediate is then reacted with trimethylamine in the presence of an alkyl halide, such as methyl chloride, to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Ensuring high purity of the starting materials.
Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield.
Purification: Using techniques such as crystallization or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Docosyloxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloride ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide (OH-) or cyanide (CN-) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new quaternary ammonium salts with different anions.
Applications De Recherche Scientifique
3-(Docosyloxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate membrane interactions and permeability.
Medicine: Potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. The long alkyl chain interacts with hydrophobic regions, while the quaternary ammonium group interacts with hydrophilic regions. This dual interaction allows it to:
Disrupt Membranes: By integrating into lipid bilayers, it can alter membrane permeability.
Enhance Solubility: Increases the solubility of hydrophobic compounds in aqueous solutions.
Facilitate Drug Delivery: Enhances the transport of drugs across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with a shorter alkyl chain.
Dodecyltrimethylammonium chloride: Similar structure but with a dodecyl group instead of a docosyloxy group.
Uniqueness
3-(Docosyloxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride is unique due to its long docosyloxy chain, which provides enhanced hydrophobic interactions compared to shorter alkyl chain analogs. This makes it particularly effective in applications requiring strong surfactant properties.
Propriétés
Numéro CAS |
477578-81-7 |
|---|---|
Formule moléculaire |
C28H60ClNO2 |
Poids moléculaire |
478.2 g/mol |
Nom IUPAC |
(3-docosoxy-2-hydroxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C28H60NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-31-27-28(30)26-29(2,3)4;/h28,30H,5-27H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
GJDVTLXPBMXCHU-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCOCC(C[N+](C)(C)C)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucyl-O-prop-2-en-1-yl-L-tyrosine](/img/structure/B12576580.png)



![1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12576616.png)


![1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine](/img/structure/B12576631.png)

![N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B12576638.png)



